4-(3-Chloro-5-fluorophenyl)-2-formylphenol
CAS No.: 1111120-40-1
Cat. No.: VC11729964
Molecular Formula: C13H8ClFO2
Molecular Weight: 250.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111120-40-1 |
|---|---|
| Molecular Formula | C13H8ClFO2 |
| Molecular Weight | 250.65 g/mol |
| IUPAC Name | 5-(3-chloro-5-fluorophenyl)-2-hydroxybenzaldehyde |
| Standard InChI | InChI=1S/C13H8ClFO2/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-7,17H |
| Standard InChI Key | QSGJIYNZJIIZPT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)C=O)O |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)C=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
The compound’s molecular formula is C₁₃H₈ClFO₂, with a molecular weight of 250.65 g/mol. Its IUPAC name, 4-(3-chloro-5-fluorophenyl)-2-hydroxybenzaldehyde, reflects the substitution pattern: a phenolic ring (Position 2: hydroxyl; Position 4: formyl) linked to a 3-chloro-5-fluorophenyl group. Key structural features include:
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Electron-withdrawing substituents: The chloro (Cl) and fluoro (F) groups at Positions 3 and 5 of the pendant phenyl ring enhance electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions.
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Formyl group: The aldehyde moiety at Position 2 of the phenol enables condensation reactions (e.g., Schiff base formation) and serves as a directing group in cross-coupling reactions.
Table 1: Physicochemical Properties of 4-(3-Chloro-5-fluorophenyl)-2-formylphenol
| Property | Value/Description |
|---|---|
| Molecular Weight | 250.65 g/mol |
| Melting Point | 152–154°C (predicted) |
| Solubility | Low in water; soluble in DMSO, DMF |
| logP (Octanol-Water) | 3.2 (estimated) |
| Spectroscopic Data | IR: 1685 cm⁻¹ (C=O stretch) |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves Friedel-Crafts acylation followed by halogenation steps. A common route includes:
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Acylation of phenol: 2-Hydroxybenzaldehyde is reacted with 3-chloro-5-fluorobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.
Alternative methods employ Ullmann coupling to attach the chloro-fluorophenyl group to the phenolic ring, though this requires palladium catalysts and higher temperatures.
Industrial Production Considerations
For scale-up, continuous flow reactors are preferred due to improved heat transfer and safety profiles. Key parameters include:
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Temperature control: Maintaining 80–100°C to minimize side reactions.
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Catalyst recycling: Use of immobilized Lewis acids (e.g., zeolite-supported AlCl₃) reduces waste.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Friedel-Crafts | 75 | 98 | Simplicity |
| Ullmann Coupling | 65 | 95 | Regioselectivity |
| Flow Reactor | 82 | 99 | Scalability |
Applications in Materials Science
Polymer Modification
The phenolic hydroxyl group enables covalent grafting onto polymer backbones (e.g., polystyrene). Modified polymers exhibit:
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Enhanced thermal stability (Tg increased by 25°C).
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Antimicrobial properties against E. coli (90% reduction in biofilm formation).
Future Research Directions
Unresolved Challenges
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Solubility optimization: Prodrug strategies (e.g., phosphate esters) to improve bioavailability.
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Targeted delivery: Nanoparticle encapsulation for cancer-specific accumulation.
Emerging Opportunities
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Photodynamic therapy: Exploiting the formyl group’s photosensitizing potential.
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Catalysis: As a ligand in asymmetric hydrogenation reactions.
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